molecular formula C13H14O3 B2623197 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-83-8

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2623197
CAS No.: 156329-83-8
M. Wt: 218.252
InChI Key: FAVDDMXMFIJQSX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core with a 4-methoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the use of a [2+2] cycloaddition reaction to form the bicyclo[1.1.1]pentane core, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized

Properties

IUPAC Name

3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDDMXMFIJQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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